molecular formula C19H21ClN2O2S B2651083 N1-(3-chloro-4-methylphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034600-61-6

N1-(3-chloro-4-methylphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No. B2651083
CAS RN: 2034600-61-6
M. Wt: 376.9
InChI Key: NSDJGCCGJLZUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-methylphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers.

Scientific Research Applications

Novel Synthetic Methodologies

A study by Mamedov et al. (2016) developed a novel synthetic approach for the preparation of di- and mono-oxalamides, which could potentially be applied to synthesize compounds with complex structures similar to "N1-(3-chloro-4-methylphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide" (Mamedov et al., 2016).

Catalysis and Coupling Reactions

De et al. (2017) described the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, highlighting the potential for such catalyst systems in facilitating the synthesis of complex organic molecules (De et al., 2017).

Structural and Molecular Studies

Wang et al. (2016) conducted a study on N-(5-Chloro-2-hy­droxy­phen­yl)-N′-(3-hy­droxy­prop­y)oxalamide, which provides insights into the crystal structure of oxalamide compounds. This research could offer a basis for understanding the structural characteristics of similar oxalamide derivatives (Wang et al., 2016).

Antitumor and Anticancer Agents

Zhang et al. (2005) identified novel apoptosis inducers with potential as anticancer agents, including compounds featuring thiophene moieties. These findings could suggest avenues for exploring the anticancer potential of "this compound" (Zhang et al., 2005).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-13-4-5-15(10-16(13)20)22-18(24)17(23)21-12-19(7-2-3-8-19)14-6-9-25-11-14/h4-6,9-11H,2-3,7-8,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDJGCCGJLZUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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